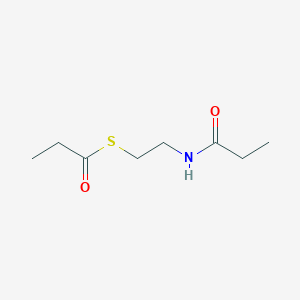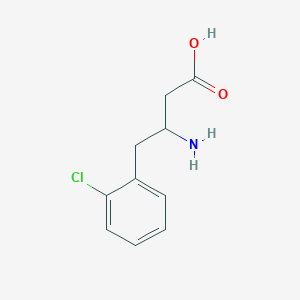
Boc-Ser(Fmoc-His(Trt))-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Ser(Fmoc-His(Trt))-OH is a protected amino acid derivative used in peptide synthesis. It contains three protective groups: Boc (tert-butyloxycarbonyl) for serine, Fmoc (fluorenylmethyloxycarbonyl) for histidine, and Trt (trityl) for the side chain of histidine. These protective groups prevent unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Fmoc-His(Trt))-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by coupling to the growing peptide chain.
Washing: Removal of excess reagents and by-products using solvents like DMF or NMP.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of greener solvents and optimized reaction conditions is becoming more common to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Ser(Fmoc-His(Trt))-OH undergoes several types of reactions during peptide synthesis:
Deprotection: Removal of protective groups using specific reagents (e.g., piperidine for Fmoc, TFA for Boc and Trt).
Coupling: Formation of peptide bonds using coupling reagents like HBTU or DIC.
Cleavage: Removal of the peptide from the solid support using TFA.
Common Reagents and Conditions
Deprotection: Piperidine (20-50%) in DMF for Fmoc removal; TFA (95%) for Boc and Trt removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Cleavage: TFA with scavengers like water, TIS, and EDT.
Major Products
The major products formed from these reactions are the desired peptides with specific sequences. Side products may include truncated peptides or peptides with incomplete deprotection.
Wissenschaftliche Forschungsanwendungen
Boc-Ser(Fmoc-His(Trt))-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Production of peptides for studying protein-protein interactions, enzyme-substrate interactions, and signaling pathways.
Medicine: Development of peptide-based drugs and vaccines.
Industry: Production of peptides for use in cosmetics, food additives, and as research tools
Wirkmechanismus
The mechanism of action of Boc-Ser(Fmoc-His(Trt))-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the stepwise assembly of peptides. The Fmoc group is removed using piperidine, exposing the amino group for coupling. The Boc and Trt groups are removed using TFA, exposing the serine and histidine side chains for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Ser(Fmoc-His(Boc))-OH: Similar structure but with Boc protection for histidine side chain.
Boc-Ser(Fmoc-His(Bzl))-OH: Similar structure but with benzyl protection for histidine side chain.
Boc-Ser(Fmoc-His(Dnp))-OH: Similar structure but with dinitrophenyl protection for histidine side chain.
Uniqueness
Boc-Ser(Fmoc-His(Trt))-OH is unique due to the combination of protective groups, which provides stability and selectivity during peptide synthesis. The Trt group offers robust protection for the histidine side chain, making it suitable for complex peptide synthesis .
Eigenschaften
Molekularformel |
C48H46N4O8 |
|---|---|
Molekulargewicht |
806.9 g/mol |
IUPAC-Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C48H46N4O8/c1-47(2,3)60-46(57)51-42(43(53)54)30-58-44(55)41(50-45(56)59-29-40-38-25-15-13-23-36(38)37-24-14-16-26-39(37)40)27-35-28-52(31-49-35)48(32-17-7-4-8-18-32,33-19-9-5-10-20-33)34-21-11-6-12-22-34/h4-26,28,31,40-42H,27,29-30H2,1-3H3,(H,50,56)(H,51,57)(H,53,54)/t41-,42-/m0/s1 |
InChI-Schlüssel |
NZLNABSUFWBYTC-COCZKOEFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12281173.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)



